3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
Description
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione is a synthetic organic compound that belongs to the class of thiophenediones This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a diketone functionality
Properties
IUPAC Name |
3-hydroxy-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-2H-thiophen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-5-3-4-6-10(8)14-9(2)12-11(15)7-17-13(12)16/h3-6,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHSJIIGEYATGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=C(CSC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione typically involves the reaction of 2-methylphenylamine with a suitable diketone precursor under controlled conditions. One common method involves the condensation of 2-methylphenylamine with a diketone such as 2,4-thiophenedione in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent production. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone functionality to diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may disrupt the function of proteins involved in cell division, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
- **3-{1-[(2-chlorophenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
- **3-{1-[(2-fluorophenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
Uniqueness
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties. This structural feature may enhance its stability, reactivity, or interaction with biological targets compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
